molecular formula C12H11Cl2NO3 B12548596 2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide CAS No. 144339-56-0

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide

Cat. No.: B12548596
CAS No.: 144339-56-0
M. Wt: 288.12 g/mol
InChI Key: KZPUCGFAKLMWDM-UHFFFAOYSA-N
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Description

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group, a dichlorophenyl group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide typically involves the reaction of 3,4-dichloroaniline with acetylacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{3,4-dichloroaniline} + \text{acetylacetone} \xrightarrow{\text{HCl, heat}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and precise control of temperature and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the dichlorophenyl group with other functional groups.

Scientific Research Applications

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
  • 2-Acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide

Uniqueness

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide is unique due to its specific structural features, such as the presence of both acetyl and dichlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

144339-56-0

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.12 g/mol

IUPAC Name

2-acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide

InChI

InChI=1S/C12H11Cl2NO3/c1-6(16)11(7(2)17)12(18)15-8-3-4-9(13)10(14)5-8/h3-5,11H,1-2H3,(H,15,18)

InChI Key

KZPUCGFAKLMWDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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